molecular formula C9H11NO3 B6265902 (3,6-dimethyl-2-nitrophenyl)methanol CAS No. 58579-65-0

(3,6-dimethyl-2-nitrophenyl)methanol

Cat. No.: B6265902
CAS No.: 58579-65-0
M. Wt: 181.2
InChI Key:
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Description

(3,6-dimethyl-2-nitrophenyl)methanol is an organic compound with the molecular formula C9H11NO3 It is a derivative of phenol, where the phenyl ring is substituted with two methyl groups at positions 3 and 6, a nitro group at position 2, and a methanol group at the benzyl position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-dimethyl-2-nitrophenyl)methanol typically involves the nitration of 3,6-dimethylphenol followed by reduction and subsequent reaction with formaldehyde. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions must be carefully controlled to ensure selective nitration at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,6-dimethyl-2-nitrophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 3,6-dimethyl-2-nitrobenzaldehyde or 3,6-dimethyl-2-nitrobenzoic acid.

    Reduction: 3,6-dimethyl-2-aminophenylmethanol.

    Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(3,6-dimethyl-2-nitrophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,6-dimethyl-2-nitrophenyl)methanol depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the methanol group can form hydrogen bonds and interact with various biological targets. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-dimethyl-4-nitrophenyl)methanol
  • (2,6-dimethyl-3-nitrophenyl)methanol
  • (3,6-dimethyl-4-nitrophenyl)methanol

Uniqueness

(3,6-dimethyl-2-nitrophenyl)methanol is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity. The presence of the nitro group at the 2-position and the methanol group at the benzyl position provides distinct properties compared to other similar compounds.

Properties

CAS No.

58579-65-0

Molecular Formula

C9H11NO3

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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